2,2'-Azoxymisonidazole

Description

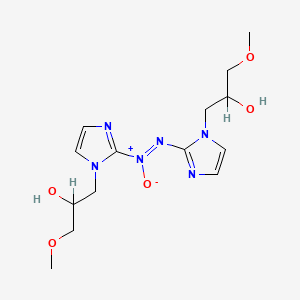

2,2'-Azoxymisonidazole (CAS 78130-16-2) is an azoxy-containing heterocyclic compound derived from misonidazole, a well-known radiosensitizer used in cancer therapy to enhance the efficacy of radiation treatment in hypoxic tumor cells . Structurally, it features an azoxy group (-N(O)N-) bridging two imidazole rings, each substituted with a methoxymethyl side chain. Its InChIKey (SGCBZSKNGKIXMA-JZJYNLBNSA-N) reflects its stereochemical uniqueness .

Properties

CAS No. |

78130-16-2 |

|---|---|

Molecular Formula |

C14H22N6O5 |

Molecular Weight |

354.36 g/mol |

IUPAC Name |

(Z)-[1-(2-hydroxy-3-methoxypropyl)imidazol-2-yl]-[1-(2-hydroxy-3-methoxypropyl)imidazol-2-yl]imino-oxidoazanium |

InChI |

InChI=1S/C14H22N6O5/c1-24-9-11(21)7-18-5-3-15-13(18)17-20(23)14-16-4-6-19(14)8-12(22)10-25-2/h3-6,11-12,21-22H,7-10H2,1-2H3/b20-17- |

InChI Key |

SGCBZSKNGKIXMA-JZJYNLBNSA-N |

SMILES |

COCC(CN1C=CN=C1N=[N+](C2=NC=CN2CC(COC)O)[O-])O |

Isomeric SMILES |

COCC(CN1C=CN=C1/N=[N+](/C2=NC=CN2CC(COC)O)\[O-])O |

Canonical SMILES |

COCC(CN1C=CN=C1N=[N+](C2=NC=CN2CC(COC)O)[O-])O |

Synonyms |

2,2'-azoxymisonidazole |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues: Azo vs. Azoxy Derivatives

- 2,2'-Azomisonidazole (CAS 78130-17-3) : This compound differs by replacing the azoxy group with an azo (-N=N-), resulting in distinct electronic and redox properties. The azo group is more susceptible to reductive cleavage, which may limit its stability in biological environments compared to azoxy derivatives .

- Misonidazole’s radiosensitizing activity is well-documented, but 2,2'-Azoxymisonidazole’s dimeric structure might enhance tumor targeting through improved lipophilicity or binding avidity .

Benzimidazole and Thiadiazole Derivatives

- 2-Aminobenzimidazole Derivatives: These compounds (e.g., 2-Acetamidobenzimidazole, CAS 21202-05-1) share a benzimidazole core but lack the azoxy/azo functionality. They exhibit broad pharmacological activities, including antimicrobial and anticancer effects, attributed to their ability to intercalate DNA or inhibit enzymes like topoisomerases . In contrast, this compound’s azoxy group may confer unique redox-mediated cytotoxicity or radiosensitization.

- Thiadiazole Azo Compounds : Synthesized via diazotization (e.g., compounds S3–S9 in ), these derivatives feature azo linkages with thiadiazole rings. While they demonstrate antimicrobial and antioxidant activities, their smaller molecular size and sulfur-containing heterocycles result in different solubility and bioavailability profiles compared to this compound .

Pharmacological and Physicochemical Properties

Research Findings and Gaps

- The azoxy group may enhance tumor penetration or reduce systemic toxicity compared to monomeric analogues .

- Comparative Efficacy: While 2-aminobenzimidazoles and thiadiazole azo compounds show validated bioactivities, this compound’s pharmacological profile remains underexplored. Further studies on its redox behavior, metabolic stability, and in vivo efficacy are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.